molecular formula C5H11NO B1603548 2-Methyl-4-hydroxypyrrolidine CAS No. 94134-94-8

2-Methyl-4-hydroxypyrrolidine

Cat. No. B1603548
CAS RN: 94134-94-8
M. Wt: 101.15 g/mol
InChI Key: AGTDSFXRPBMMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-hydroxypyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-Methyl-4-hydroxypyrrolidine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-hydroxypyrrolidine” is characterized by a five-membered pyrrolidine ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

“2-Methyl-4-hydroxypyrrolidine” is a liquid that is soluble in water . It is stable under normal conditions .

Scientific Research Applications

Synthesis and Structural Assignments

  • Synthesis and Stereochemistry : Studies on the synthesis of 1,2,3-trisubstituted 4-hydroxypyrrolidines from reductions of 1,3-(diethoxycarbonyl)-2-methyl-4-oxopyrrolidine and related compounds have been conducted. The relative configurations of these hydroxypyrrolidines were determined using chemical interconversions and spectroscopic methods, offering valuable NMR data for structural assignment of pyrrolidine derivatives (Rozing, Koning, & Huisman, 2010).

Medicinal Chemistry Applications

  • 4-Fluoropyrrolidine Derivatives : 4-Fluoropyrrolidine derivatives are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research includes synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which serve as useful intermediates for creating 4-fluoropyrrolidine-2-carboxamides and other compounds. These fluorides are valuable synthons due to their high yield and ease of isolation (Singh & Umemoto, 2011).

GABA-Uptake Inhibitors

  • Inhibitors Derived from Proline and Pyrrolidine-2-Acetic Acid : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid have been synthesized and evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. This study highlights the significance of specific configurations at the C-2 and C-4 positions for potent inhibition (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Catalytic Activity in Asymmetric Reactions

  • Pseudocyclic Form and Catalytic Activity : Research on 4-hydroxypyrrolidine-2-carboxanilide podand salt demonstrates its catalytic activity in asymmetric Biginelli reactions. This study used computer simulations combined with NMR experiments to analyze the prevalent conformational state of the cation, revealing a pseudocyclic structure with intramolecular hydrogen bonds (Borodina et al., 2021).

Environmental Friendly Synthetic Routes

  • Synthesis Using Zeolites : An environmentally friendly method for synthesizing hydroxypyrrolidines, like 1,4-dideoxy-1,4-imino-l-lyxitol, has been developed using zeolites. This method has several advantages, such as high yield, reduced number of steps, and mild reaction conditions, and the catalyst can be easily recovered and reused (Fan, Chuah, & Jaenicke, 2019).

Safety And Hazards

“2-Methyl-4-hydroxypyrrolidine” is a flammable material in liquid form . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO, CO2, and nitrogen oxides . Contact with strong oxidants can cause it to burn .

Future Directions

The future directions for “2-Methyl-4-hydroxypyrrolidine” and other pyrrolidine derivatives involve their use in the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes these compounds promising for future drug discovery .

properties

IUPAC Name

5-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDSFXRPBMMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70916346
Record name 5-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrrolidin-3-ol

CAS RN

94134-94-8
Record name 5-Methyl-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94134-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-hydroxypyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidinol, 5-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4-HYDROXYPYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H59UFW3JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-hydroxypyrrolidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-hydroxypyrrolidine
Reactant of Route 3
2-Methyl-4-hydroxypyrrolidine
Reactant of Route 4
2-Methyl-4-hydroxypyrrolidine
Reactant of Route 5
2-Methyl-4-hydroxypyrrolidine
Reactant of Route 6
2-Methyl-4-hydroxypyrrolidine

Citations

For This Compound
59
Citations
N Kaplaneris, G Koutoulogenis… - The Journal of …, 2015 - ACS Publications
The synthesis of both trans- and cis-diastereomers of pyrrolidinine-thioxotetrahydropyrimidinone bearing either a fluorine or a hydroxyl group was accomplished. The new compounds …
Number of citations: 47 pubs.acs.org
P Verdié, G Subra, P Chevallet, M Amblard… - International Journal of …, 2007 - Springer
… As part of a project aiming at the design and the solid supported synthesis of constrained templates, we focused our attention on the 2-methyl 4-hydroxypyrrolidine heterocycle. This five …
Number of citations: 4 link.springer.com
N Maimó Pérez - 2016 - dugi-doc.udg.edu
… phase was dried over anhydrous Na2SO4, filtered off and further concentrated under reduced pressure, yielding de title compound (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2…
Number of citations: 0 dugi-doc.udg.edu
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
Y Wan, J Wang, M Chen, X Hou, H Fang - Bioorganic & Medicinal …, 2015 - Elsevier
Anti-apoptotic proteins, such as B-cell lymphoma (Bcl-2) protein, myeloid cell leukemia sequence 1 (Mcl-1) protein, are potential targets for cancer treatment. In the studies, a series of …
Number of citations: 27 www.sciencedirect.com
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
TR DiRaimondo, C Klöck, R Warburton… - ACS chemical …, 2014 - ACS Publications
… NaH (60% oil suspension, 0.1402 g, 3.5 mmol, 1.5 equiv) was suspended in DMF (10 mL) and combined with commercially available (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-…
Number of citations: 59 pubs.acs.org
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
… Solution of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 2 (15 kg), triethylamine (13.1 kg), and toluene (30 L) in a vessel was cooled to below 15 C. Solution of p-…
Number of citations: 11 link.springer.com
CK Mahato, S Mukherjee, M Kundu… - The Journal of …, 2021 - ACS Publications
… To a stirred solution of (2S,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 7 (5.0 g, 17.90 mmol) in THF (60 mL) were added 3,5-bis(trifluoromethyl)phenol 22 (6.17 g, …
Number of citations: 12 pubs.acs.org
AK Pandey, GPA Yap, NJ Zondlo - The Journal of Organic …, 2014 - ACS Publications
… (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (5.00 g, 20.4 mmol) was dissolved in anhydrous CH 2 Cl 2 (200 mL) at room temperature under N 2 . To the solution …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.